

# A comparative analysis of the crystal structures of different ammonium borate hydrates.

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## Compound of Interest

Compound Name: Ammonium borate

Cat. No.: B1214076

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## A Comparative Analysis of the Crystal Structures of Two Ammonium Borate Hydrates

A detailed examination of the crystal structures of two distinct **ammonium borate** hydrates, an ammonium heptaborate hydrate and an ammonium decaborate hydrate, reveals significant differences in their crystal systems, lattice parameters, and the fundamental building blocks of their borate anions. This analysis provides valuable insights into the structural diversity within this class of compounds, which is of interest to researchers, scientists, and professionals in drug development.

## Crystallographic Data Comparison

The crystallographic data for the two **ammonium borate** hydrates, as determined by single-crystal X-ray diffraction, are summarized in the table below. The compound previously identified as "ammonium octaborate" has been structurally characterized as a hydrated ammonium salt of a heptaborate anion, while the second compound is a newly synthesized and characterized hydrated ammonium hydroxyborate containing a decaborate anion.

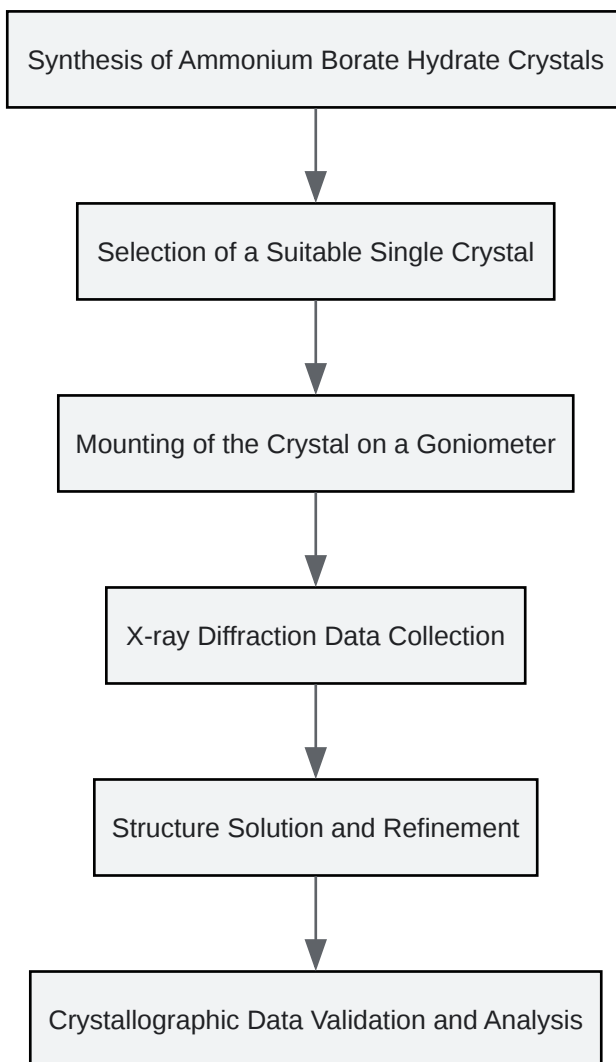
Parameter	Ammonium Heptaborate Hydrate	Ammonium Decaborate Hydrate
Chemical Formula	$\{(\text{NH}_4)_2[\text{B}_7\text{O}_9(\text{OH})_5]\} \cdot 4 \cdot 3\text{B}(\text{OH})_3 \cdot 5\text{H}_2\text{O}$	$(\text{NH}_4)_2[\text{B}_{10}\text{O}_{14}(\text{OH})_4] \cdot \text{H}_2\text{O}$
Crystal System	Monoclinic	Triclinic
Space Group	P2 <sub>1</sub> /c	P-1
Lattice Parameters		
a (Å)	11.4137(2)	7.6207(15)
b (Å)	11.8877(2)	9.2328(18)
c (Å)	23.4459(3)	11.926(2)
α (°)	90	99.46(3)
β (°)	90.092(1)	105.89(3)
γ (°)	90	91.54(3)
Unit Cell Volume (Å <sup>3</sup> )	3181.19(8)	793.8(3)
Formula Units/Unit Cell (Z)	2	2
Calculated Density (g/cm <sup>3</sup> )	1.58 (anhydrous)	Not Reported

## Structural Insights and Experimental Protocols

The determination of these complex crystal structures was achieved through single-crystal X-ray crystallography. This technique provides precise information on the arrangement of atoms within a crystal lattice.

## Experimental Workflow

## General Experimental Workflow for Crystal Structure Determination



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Caption: Generalized workflow for the determination of crystal structures.

## Experimental Protocols

Synthesis:

- Ammonium Heptaborate Hydrate: This compound was reportedly prepared via a solid-state reaction.<sup>[1]</sup>

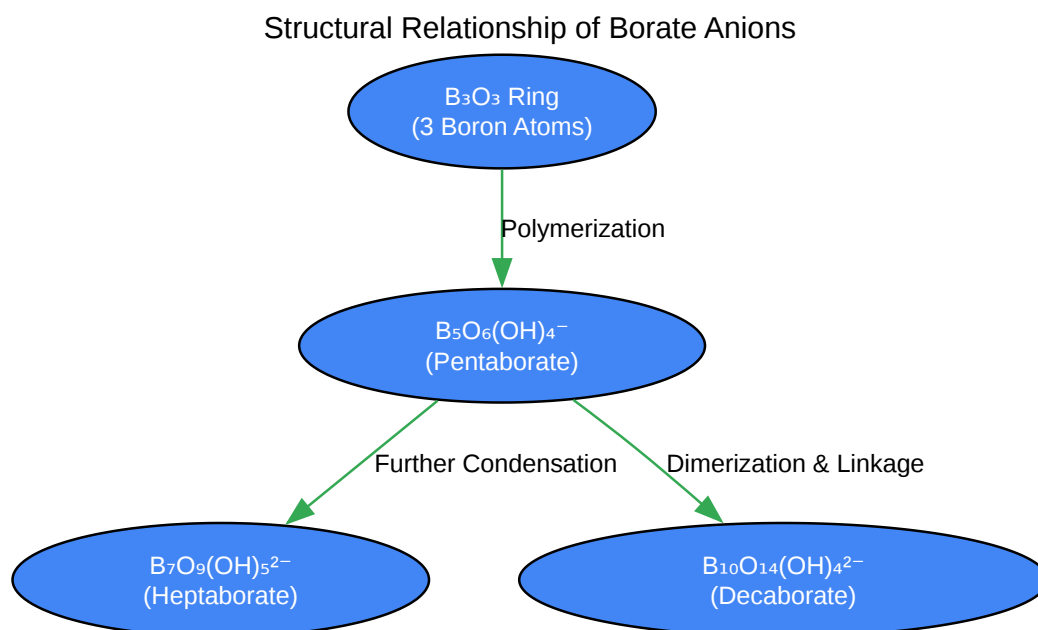
- **Ammonium Decaborate Hydrate:** Colorless crystals of this compound were synthesized using a boric acid flux method. A mixture of  $V_2O_5$ ,  $H_2O$ , and ethylenediamine was stirred to form a transparent solution, which was then mixed with  $H_3BO_3$  in a Teflon autoclave and heated. The excess boric acid was removed by washing with hot distilled water.

**Single-Crystal X-ray Diffraction:** For the ammonium decaborate hydrate, a suitable single crystal was selected and mounted for data collection. The diffraction data was collected on a diffractometer, and the structure was solved and refined using specialized software. While specific instrumental details for each compound are not fully available in the initial reports, a general procedure involves:

- **Crystal Mounting:** A carefully selected single crystal is mounted on a goniometer head.
- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature.
- **Structure Solution:** The collected diffraction data is used to determine the positions of the atoms in the unit cell.
- **Structure Refinement:** The initial structural model is refined to best fit the experimental data.

## Comparative Analysis of Borate Anion Structures

The fundamental difference between the two compounds lies in the structure of their borate anions. The heptaborate anion  $[B_7O_9(OH)_5]^{2-}$  and the decaborate anion  $[B_{10}O_{14}(OH)_4]^{2-}$  exhibit distinct connectivity and arrangement of the constituent borate and borotriol groups.



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Caption: Conceptual relationship between different borate anions.

The heptaborate anion in the first compound is a complex, polycyclic structure. In contrast, the decaborate anion in the second compound is described as being composed of fundamental building blocks of  $[B_{10}O_{15}(OH)_4]^{4-}$  ions, which are linked to form infinite chains. These chains are then connected by hydrogen bonds to form borate sheets, with ammonium ions and water molecules situated between these sheets.

In conclusion, the two **ammonium borate** hydrates analyzed showcase the remarkable structural versatility of borate chemistry. The detailed crystallographic data highlights the importance of precise characterization in understanding the properties of these materials. Further research into the synthesis and characterization of other **ammonium borate** hydrates will undoubtedly continue to expand our knowledge of their complex and fascinating structures.

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## References

- 1. Synthesis and structure of ammonium bis(malonato)borate - PMC [pmc.ncbi.nlm.nih.gov]
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